

A Comprehensive Technical Guide to 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)bromobenzene

Cat. No.: B074828

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Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS No. 1514-11-0), a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a trifluoromethyl group—imparts a unique reactivity profile, making it a versatile building block in modern organic synthesis. This document elucidates the compound's nomenclature, physicochemical properties, a logical synthetic strategy, and its critical applications, particularly in the context of drug discovery and development. The narrative emphasizes the mechanistic reasoning behind its utility, providing researchers and drug development professionals with actionable, field-proven insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its successful application and regulatory compliance. The compound in question is often referred to by several names, which can lead to ambiguity. This section clarifies its formal identity.

IUPAC Name and Structural Justification

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.^{[1][2]}

The numbering of the benzene ring is determined by substituent priority. The methoxy (-OCH₃) group is given priority, assigning its position as carbon 1. The remaining substituents are then numbered to give them the lowest possible locants, resulting in the trifluoromethyl (-CF₃) group at position 2 and the bromine (-Br) atom at position 4.

Common Synonyms

In commercial and laboratory settings, this compound is known by various synonyms. Recognizing these is crucial for literature searches and procurement.

- **4-Methoxy-3-(trifluoromethyl)bromobenzene**
- 5-Bromo-2-methoxybenzotrifluoride[3]
- 4-Bromo-2-(trifluoromethyl)anisole[3]
- 2-(Trifluoromethyl)-4-bromoanisole[3]
- Benzene, 4-bromo-1-methoxy-2-(trifluoromethyl)-[3]

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is essential. The following table summarizes these critical data points.

Identifier	Value	Source
CAS Number	1514-11-0	[1] [2] [4]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1] [5] [6]
Molecular Weight	255.03 g/mol	[1] [5]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)Br)C(F)(F)F</chem>	[1]
InChI	InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11,12)/h2-4H,1H3	[1] [2]
InChIKey	XTFPWZDSCKENBJ-UHFFFAOYSA-N	[1] [2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of a compound is paramount for designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

Physical Properties

The compound is typically a colorless to light yellow liquid under ambient conditions.[\[4\]](#) Its key physical properties are summarized below.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	219.2 ± 40.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Flash Point	105.3 ± 11.6 °C	[5]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized or procured material. Key expected features include:

- ^1H NMR: Distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm) and aromatic protons (in the 7.0-7.8 ppm range), with coupling patterns indicative of the 1,2,4-substitution.
- ^{13}C NMR: Resonances for the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and six distinct aromatic carbons.
- ^{19}F NMR: A strong singlet for the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- Mass Spectrometry (MS): A molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
- Infrared (IR) Spectroscopy: Characteristic C-O stretching for the ether, C-F stretching bands for the trifluoromethyl group, and C-Br stretching, along with aromatic C-H and C=C absorptions.

Various suppliers provide spectroscopic data for this compound.[\[7\]](#)

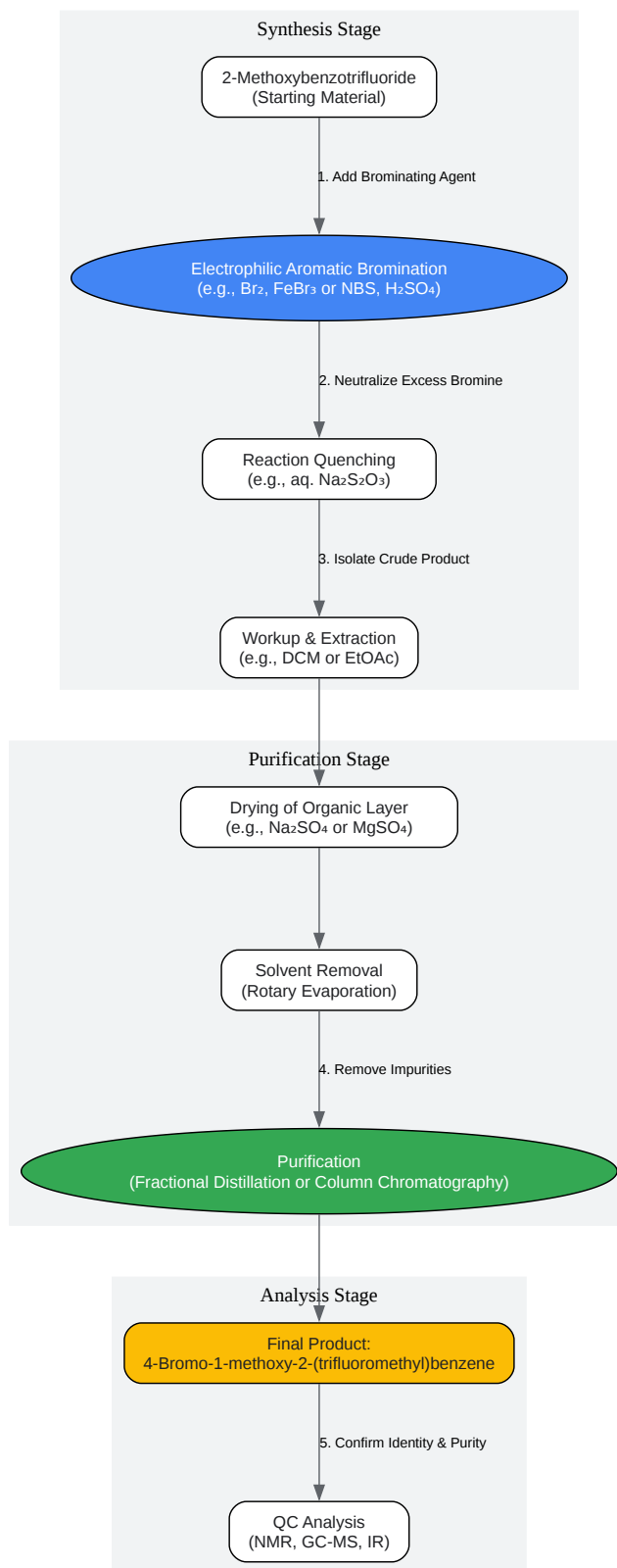
Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene requires a strategic approach that carefully considers the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director and activating, while the trifluoromethyl group is a meta-director and strongly deactivating.

Proposed Synthetic Workflow

A logical and common synthetic route involves the bromination of 2-methoxybenzotrifluoride. The powerful ortho-, para-directing influence of the methoxy group will direct the incoming electrophile (Br^+). While two products (bromination at C4 and C6) are possible, the C4 position (para to the methoxy group) is sterically less hindered and electronically favored, typically leading to the desired product as the major isomer.

The following diagram outlines the key steps in this proposed synthesis, purification, and characterization process.



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Caption: Proposed workflow for synthesis and purification.

Detailed Protocol: Electrophilic Bromination

- **Reaction Setup:** Charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 2-methoxybenzotrifluoride and a suitable solvent (e.g., dichloromethane or acetic acid). Cool the mixture in an ice bath (0-5 °C).
- **Bromination:** Prepare a solution of bromine (Br_2) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and minimize the formation of di-brominated side products.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted bromine. Separate the organic layer.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield the pure 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.

Reactivity and Applications in Drug Discovery

The true value of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene lies in its utility as a scaffold for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl ($-\text{CF}_3$) group is a privileged moiety in medicinal chemistry.^[8] Its incorporation into drug candidates can profoundly enhance key properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[\[8\]](#)
- **Lipophilicity:** The $-CF_3$ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[\[8\]](#) This can improve its ability to cross cellular membranes and penetrate tissues, such as the blood-brain barrier.[\[8\]](#)
- **Binding Affinity:** The high electronegativity of the fluorine atoms makes the $-CF_3$ group a powerful electron-withdrawing group. This modulates the electronics of the aromatic ring and can lead to stronger interactions (e.g., dipole-dipole) with target proteins.

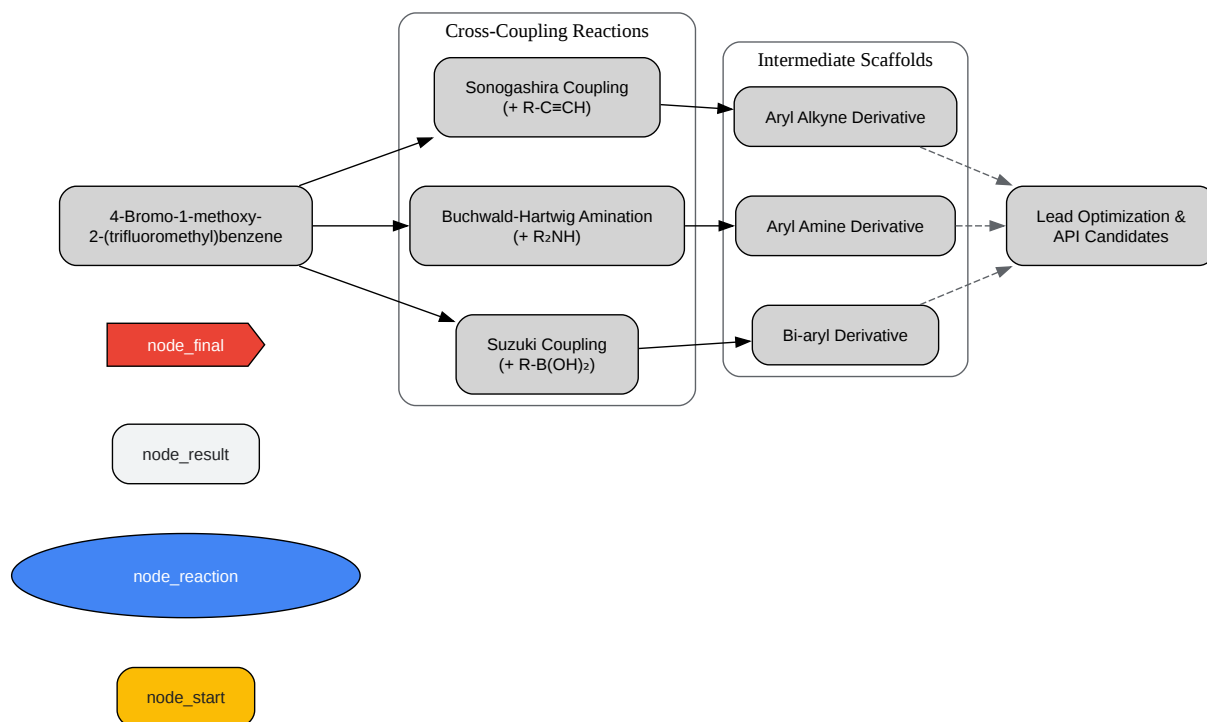
Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern drug design.[\[9\]](#)[\[10\]](#)

The Bromo Group as a Synthetic Handle

The bromine atom at the C4 position is the key reactive site for building molecular complexity. It serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[\[11\]](#)

- **Suzuki-Miyaura Coupling:** Reacting with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of other aryl or vinyl groups.
- **Buchwald-Hartwig Amination:** Reacting with amines to form carbon-nitrogen bonds, a critical step in the synthesis of many APIs.[\[11\]](#)
- **Sonogashira Coupling:** Reacting with terminal alkynes to install alkynyl groups.
- **Heck Coupling:** Reacting with alkenes to form substituted alkenes.

The following diagram illustrates the central role of this compound as a versatile intermediate in a drug discovery pipeline.



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Caption: Utility in cross-coupling for drug discovery.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).^[1]^[4]

Hazard Code	Description	Pictogram	Signal Word
H315	Causes skin irritation	GHS07 (Exclamation Mark)	Warning
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)	Warning

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.^[12]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^[12]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound is stable under recommended storage conditions.

Conclusion

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is more than a simple aromatic halide; it is a strategically designed building block for high-value chemical synthesis. Its unique combination of a metabolically robust trifluoromethyl group, an electronically-influential methoxy group, and a synthetically versatile bromine handle makes it an indispensable tool for researchers, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and advanced materials.

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